molecular formula C18H16N2O2S B2488141 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1351616-88-0

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2488141
CAS RN: 1351616-88-0
M. Wt: 324.4
InChI Key: JDNSTRHHTNAYRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions, condensation, and functional group transformations. A relevant example includes the synthesis of N-(thiazol-2-yl)benzamide derivatives, where different functionalities and non-covalent interactions influence the gelation behavior of these compounds. Such methodologies could potentially be adapted for the synthesis of the compound , highlighting the role of specific functional groups and interactions in determining the compound's properties (Yadav & Ballabh, 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial in determining their chemical reactivity and interactions. Crystallographic studies often reveal the importance of non-covalent interactions, such as π-π stacking and hydrogen bonding, in stabilizing the molecular structures. These structural features are essential for understanding the compound's reactivity and potential for forming supramolecular assemblies, as demonstrated by the single crystal structure analysis of related compounds (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on their functional groups. The chemical properties of these compounds are influenced by the electronic nature of the benzothiazole ring and the substituents attached to it. For instance, the synthesis and characterization of various benzothiazole derivatives reveal their potential in forming stable complexes with metals and in undergoing reactions that are pivotal in medicinal chemistry and material science (Sherif et al., 2012).

Scientific Research Applications

Supramolecular Gelators

Research on N-(thiazol-2-yl) benzamide derivatives, which share structural motifs with the compound of interest, highlights their role as supramolecular gelators. These compounds have been synthesized and investigated for their gelation behavior, demonstrating the importance of methyl functionality and multiple non-covalent interactions in gelation behavior. This finding suggests potential applications in materials science, particularly in the design of new supramolecular gel systems (Yadav & Ballabh, 2020).

Drug Discovery Building Blocks

In the realm of drug discovery, hydroxy-substituted 2-aminobenzo[d]thiazole derivatives have been identified as valuable building blocks. An elegant pathway for the synthesis of these derivatives has been described, opening avenues for the exploration of chemical space around molecules studied as ligands for chosen targets. This underscores the compound's relevance in medicinal chemistry as a precursor for various bioactive molecules (Durcik et al., 2020).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives has been explored for their antimicrobial properties. Some of these derivatives have shown potent activity against pathogenic strains, indicating the potential of related compounds in developing new antimicrobial agents. This research suggests possible applications in combating microbial resistance (Bikobo et al., 2017).

Corrosion Inhibitors

Benzothiazole derivatives have also been studied for their role as corrosion inhibitors. Specifically, their effectiveness against steel corrosion in acidic solutions has been documented, showcasing their potential in industrial applications where corrosion resistance is crucial (Hu et al., 2016).

Synthesis of Esters and Amides

A novel approach has been developed for the synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids using benzotriazole chemistry. This methodology, applicable to compounds with hydroxy substituents similar to the compound , simplifies the synthesis process and has implications for pharmaceutical and organic chemistry (Katritzky et al., 2006).

Mechanism of Action

Target of Action

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex compound that has been found to interact with multiple receptors It’s known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives interact with their targets, causing a variety of changes . These changes can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that indole derivatives, which are structurally similar to this compound, can affect a variety of biochemical pathways . These pathways can lead to a variety of downstream effects, contributing to the compound’s broad-spectrum biological activities .

Pharmacokinetics

It’s known that indole derivatives, which are structurally similar to this compound, have high bioavailability .

Result of Action

It’s known that indole derivatives, which are structurally similar to this compound, can have a variety of effects at the molecular and cellular level . These effects can contribute to the compound’s broad-spectrum biological activities .

Action Environment

It’s known that the efficacy and stability of indole derivatives, which are structurally similar to this compound, can be influenced by a variety of environmental factors .

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-16(17-20-14-7-3-4-8-15(14)23-17)19-11-18(22)10-9-12-5-1-2-6-13(12)18/h1-8,22H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNSTRHHTNAYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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